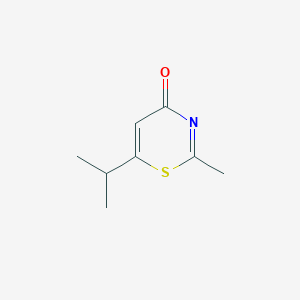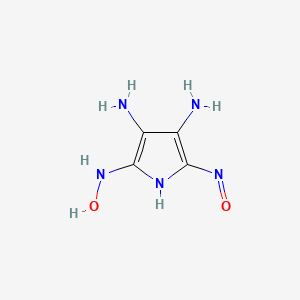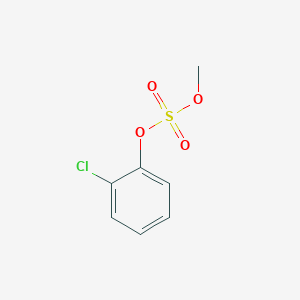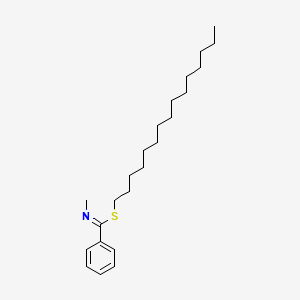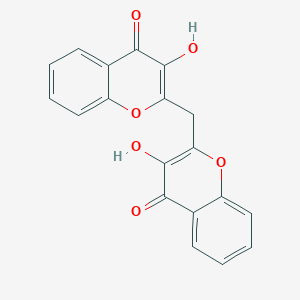
2,2'-Methylenebis(3-hydroxy-4H-1-benzopyran-4-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Methylenebis(3-hydroxy-4H-chromen-4-one) is a complex organic compound belonging to the class of chromenes. Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system. This compound is known for its versatile biological profiles and has attracted considerable attention in medicinal and pharmaceutical chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2’-Methylenebis(3-hydroxy-4H-chromen-4-one) can be synthesized through a one-pot synthesis using different 2-benzylidene malononitriles and substituted resorcinols in the presence of methanol and calcium hydroxide at room temperature . Another method involves the reaction of resorcinol and diethylamine to form the phenoxide anion and electrophilic diethylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Methylenebis(3-hydroxy-4H-chromen-4-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted chromenes depending on the reagents used.
Aplicaciones Científicas De Investigación
2,2’-Methylenebis(3-hydroxy-4H-chromen-4-one) has numerous scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,2’-methylenebis(3-hydroxy-4H-chromen-4-one) involves its interaction with various molecular targets and pathways. For instance, it exhibits potent anticholinergic activities, which are modulated in the presence of human serum albumin . The compound stabilizes the α-helical structure of human serum albumin, influencing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
3,3’-Methylenebis(2-hydroxy-4H-chromen-4-one): Similar structure but different substitution pattern.
3,3’-Methylenebis(4-hydroxy-2H-chromen-2-one): Another coumarin derivative with potent anticholinergic activities.
Uniqueness
2,2’-Methylenebis(3-hydroxy-4H-chromen-4-one) is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Número CAS |
88470-03-5 |
|---|---|
Fórmula molecular |
C19H12O6 |
Peso molecular |
336.3 g/mol |
Nombre IUPAC |
3-hydroxy-2-[(3-hydroxy-4-oxochromen-2-yl)methyl]chromen-4-one |
InChI |
InChI=1S/C19H12O6/c20-16-10-5-1-3-7-12(10)24-14(18(16)22)9-15-19(23)17(21)11-6-2-4-8-13(11)25-15/h1-8,22-23H,9H2 |
Clave InChI |
JEJVPUPQGHZASN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=C(O2)CC3=C(C(=O)C4=CC=CC=C4O3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




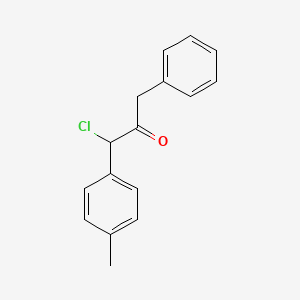

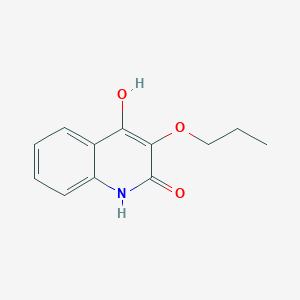
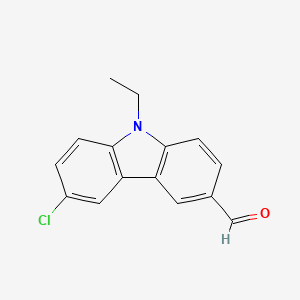
![2-[(1,4,7,10-Tetraoxacyclododecan-2-yl)methoxy]phenol](/img/structure/B14380468.png)
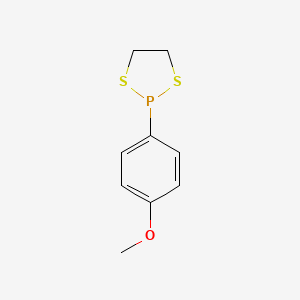
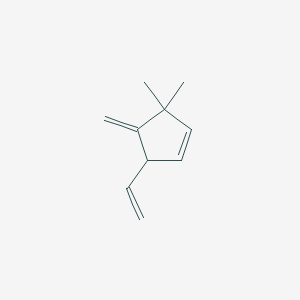
![N-(2-Hydroxyethyl)-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea](/img/structure/B14380491.png)
